molecular formula C27H26Cl2N2O4 B10918247 1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole

1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole

Cat. No.: B10918247
M. Wt: 513.4 g/mol
InChI Key: VZYRRLIOBPEOIU-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step involves the use of a suitable halogenated precursor, such as 2,5-dichlorobenzyl chloride, which reacts with the pyrazole intermediate.

    Attachment of the dimethoxyphenyl groups: This can be accomplished through electrophilic aromatic substitution reactions using 3,4-dimethoxybenzene as the starting material.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2,5-Dichlorophenyl)-3,5-diphenyl-4-ethyl-1H-pyrazole: This compound lacks the dimethoxy groups, which may affect its chemical reactivity and biological activity.

    1-(2,5-Dichlorophenyl)-3,5-bis(4-methoxyphenyl)-4-ethyl-1H-pyrazole: This compound has methoxy groups at different positions, which may influence its properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H26Cl2N2O4

Molecular Weight

513.4 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethylpyrazole

InChI

InChI=1S/C27H26Cl2N2O4/c1-6-19-26(16-7-11-22(32-2)24(13-16)34-4)30-31(21-15-18(28)9-10-20(21)29)27(19)17-8-12-23(33-3)25(14-17)35-5/h7-15H,6H2,1-5H3

InChI Key

VZYRRLIOBPEOIU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=C(C=CC(=C3)Cl)Cl)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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